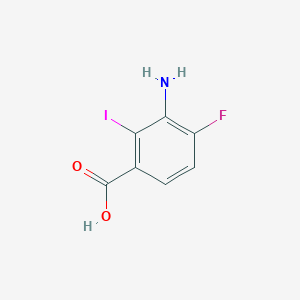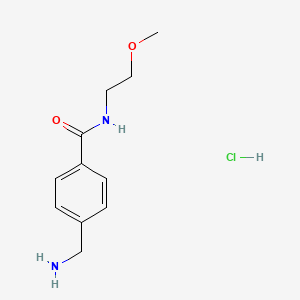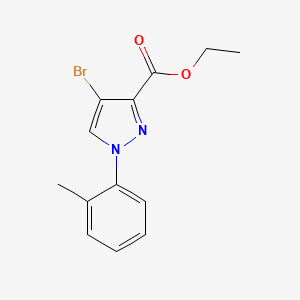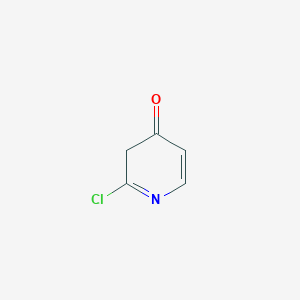
2-Chloropyridin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyridin-4(3H)-one is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a ketone group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyridin-4(3H)-one can be achieved through several methods. One common approach involves the chlorination of 4-hydroxypyridine. The reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. Another method involves the oxidation of 2-chloropyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The chlorination of 4-hydroxypyridine in the presence of thionyl chloride is a preferred method due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyridin-4(3H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ketone group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form pyridine-2,4-dione using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic media or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinones with various functional groups at the 2-position.
Reduction: 2-Chloropyridin-4-ol.
Oxidation: Pyridine-2,4-dione.
Scientific Research Applications
2-Chloropyridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-Chloropyridin-4(3H)-one involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s reactivity is largely influenced by the electron-withdrawing chlorine atom, which makes the pyridine ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the ketone group at the 4-position, making it less reactive in certain nucleophilic substitution reactions.
4-Hydroxypyridine: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity patterns.
Pyridine-2,4-dione: An oxidized form of 2-Chloropyridin-4(3H)-one, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
914499-58-4 |
|---|---|
Molecular Formula |
C5H4ClNO |
Molecular Weight |
129.54 g/mol |
IUPAC Name |
2-chloro-3H-pyridin-4-one |
InChI |
InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-2H,3H2 |
InChI Key |
OWCAYYAZNLAJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


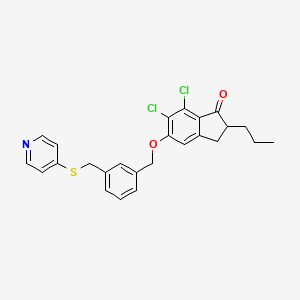
![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)


![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)



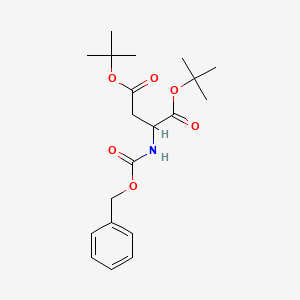

![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
